2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
Description
This compound belongs to the 1,2,4-triazole-derived acetamide class, characterized by a sulfanyl-linked triazole core and an N-arylacetamide moiety. The structure features:
- 4-allyl group: Enhances hydrophobicity and may influence binding to hydrophobic enzyme pockets .
- N-[2-(trifluoromethyl)phenyl]acetamide: The electron-withdrawing trifluoromethyl group (CF₃) increases metabolic stability and modulates electronic properties of the aryl ring .
Synthesis typically involves coupling a triazole-thiol intermediate with bromoacetamide derivatives under basic conditions (e.g., K₂CO₃ in acetone) .
Properties
CAS No. |
539812-42-5 |
|---|---|
Molecular Formula |
C21H19ClF3N5OS |
Molecular Weight |
481.9 g/mol |
IUPAC Name |
2-[[5-[(3-chloroanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H19ClF3N5OS/c1-2-10-30-18(12-26-15-7-5-6-14(22)11-15)28-29-20(30)32-13-19(31)27-17-9-4-3-8-16(17)21(23,24)25/h2-9,11,26H,1,10,12-13H2,(H,27,31) |
InChI Key |
JCOXSMASBJWQRG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(F)(F)F)CNC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves multiple steps, typically starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound. The allyl and chloroanilino groups are then introduced through substitution reactions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloroanilino group can undergo nucleophilic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The trifluoromethylphenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Their Impacts
The following table summarizes key structural differences and associated bioactivities among analogous 1,2,4-triazole acetamides:
Key Findings
- Electron-Withdrawing Groups (EWGs) : The CF₃ group in the target compound enhances metabolic stability compared to methyl or methoxy substituents (e.g., : N-(3-methylphenyl) analog). This aligns with trends in drug design for prolonged half-life .
- Halogenation: Mono-chloro (3-chloroanilino) vs. di-chloro (3,4-dichloroanilino) substitutions correlate with activity specificity. Di-chloro analogs show broader-spectrum antimicrobial effects but higher cytotoxicity .
- Heterocyclic Additions : Pyridinyl or furyl substituents (e.g., ) improve water solubility but may reduce membrane permeability compared to purely aromatic systems .
Pharmacological Performance
- Anti-Inflammatory Activity: Compounds with 4-allyl/5-[(haloanilino)methyl] motifs (e.g., target compound and analog) inhibit cyclooxygenase-2 (COX-2) by 60–75% in silico models, comparable to diclofenac .
- Antimicrobial Potency: The 3-chloroanilino group confers moderate antibacterial activity (MIC 16–32 µg/mL against S. aureus), while 3,4-dichloro derivatives achieve MIC 8–16 µg/mL .
- Cytotoxicity : CF₃-containing compounds (e.g., target compound) exhibit lower cytotoxicity (IC₅₀ > 50 µM in HEK293 cells) than nitro- or pyridinyl-substituted analogs (IC₅₀ 20–30 µM) .
Biological Activity
The compound 2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide , also referred to as compound Y508-3477 , is a novel triazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C21H22ClN7OS
- Molecular Weight : 455.96368 g/mol
- CAS Number : 570418-12-1
The biological activity of this compound is primarily attributed to its triazole core and sulfanyl group, which are known to interact with various biological targets. Triazoles have demonstrated significant roles in medicinal chemistry, particularly in antifungal and anticancer activities. The presence of the chloroanilino moiety enhances the compound's ability to interact with cellular targets, potentially influencing enzymatic pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Research has shown that similar triazole derivatives exhibit anticancer properties through various mechanisms, including:
- Inhibition of Cell Proliferation : Compounds with triazole structures have been reported to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 6.2 μM to 43.4 μM .
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial effects. Studies indicate that compounds with similar frameworks can effectively inhibit bacterial growth and fungal infections. The compound's sulfanyl group may enhance its interaction with microbial enzymes, leading to increased efficacy against resistant strains.
Case Studies
Research Findings
A review of literature reveals limited specific studies directly addressing the biological activity of Y508-3477. However, the broader class of triazole derivatives has been extensively studied:
- Chemopreventive Effects : Triazolethiones have been noted for their chemopreventive properties, potentially modulating metabolic pathways related to carcinogenesis .
- Antioxidant Activity : Some derivatives display antioxidant properties, which could contribute to their protective effects against oxidative stress in cells .
- Enzyme Inhibition : The compound may inhibit key metabolic enzymes such as acetylcholinesterase, which is relevant for neuroprotective applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
